tert-Butyl 2-(5-chloro-2-fluorobenzyl)hydrazinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

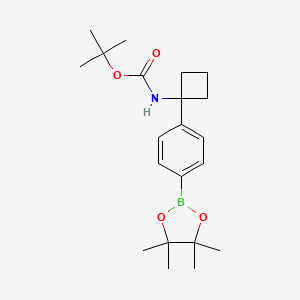

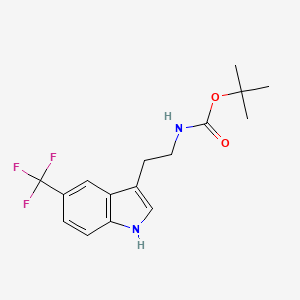

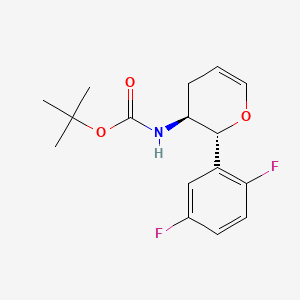

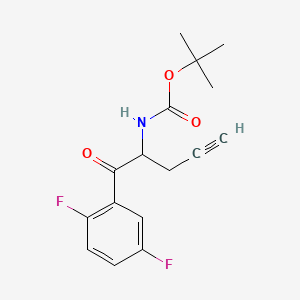

“tert-Butyl 2-(5-chloro-2-fluorobenzyl)hydrazinecarboxylate” is a chemical compound with the molecular formula C12H16ClFN2O2. It has a molecular weight of 274.72. It is used for scientific research or industrial applications .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-(5-chloro-2-fluorobenzyl)hydrazinecarboxylate” consists of a tert-butyl group attached to a hydrazinecarboxylate group, which is further connected to a 5-chloro-2-fluorobenzyl group . The exact 3D structure would require more detailed analysis, possibly using techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 2-(5-chloro-2-fluorobenzyl)hydrazinecarboxylate” include its molecular weight (274.72) and molecular formula (C12H16ClFN2O2). Other properties such as melting point, boiling point, and density were not found in the sources I accessed .Applications De Recherche Scientifique

Decomposition and Environmental Fate

- Decomposition of Methyl Tert-Butyl Ether (MTBE) : A study discussed the decomposition of MTBE, a related compound, by adding hydrogen in a cold plasma reactor. This process demonstrates the feasibility of using radio frequency plasma reactors for decomposing and converting MTBE into simpler compounds, which may have implications for environmental remediation and the understanding of tert-butyl compounds' behavior in the environment (Hsieh et al., 2011).

Antioxidant Activity

- Synthetic Phenolic Antioxidants : Another study reviewed the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, highlighting their wide use and the need for future research to develop novel antioxidants with low toxicity. This research could be relevant for understanding the structural similarities and potential antioxidant applications of tert-butyl compounds (Liu & Mabury, 2020).

Analytical and Bioseparation Methods

- Three-Phase Partitioning : A review on three-phase partitioning as a nonchromatographic bioseparation technology detailed its application for the extraction, separation, and purification of bioactive molecules, including proteins and small molecule organic compounds. Such methodologies could be applicable for purifying tert-butyl compounds or studying their interactions with biological molecules (Yan et al., 2018).

Environmental Contamination and Remediation

- Microbial Degradation of MTBE and TBA : A comprehensive review addressed the microbial degradation of MTBE and tert-butyl alcohol (TBA) in the subsurface, emphasizing the biodegradability under various redox conditions. This information is crucial for environmental scientists working on bioremediation strategies for tert-butyl compound contamination (Schmidt et al., 2004).

Etherification Processes

- Reaction Mechanisms for Glycerol Etherification : This review critically examines various reaction mechanisms for the etherification of glycerol, including the formation of mono, di, and tri tert-butyl glycerol ethers. Understanding these mechanisms can provide insights into chemical synthesis processes involving tert-butyl compounds (Palanychamy et al., 2022).

Propriétés

IUPAC Name |

tert-butyl N-[(5-chloro-2-fluorophenyl)methylamino]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClFN2O2/c1-12(2,3)18-11(17)16-15-7-8-6-9(13)4-5-10(8)14/h4-6,15H,7H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMHWEOIJZJOEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNCC1=C(C=CC(=C1)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(5-chloro-2-fluorobenzyl)hydrazinecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxa-2-azaspiro[2.5]octane, 2-acetyl-5-methyl-, (3R-cis)- (9CI)](/img/no-structure.png)